REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1>[Ni].C(O)(C)C>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1.[NH2:18][C:9]1[CH:8]=[C:7]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][C:5]=2[CH3:21])[CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][C:14]2=[O:17]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
combined for purification
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum to ˜30 mL
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CCNC(C2=CC(=C1)C1=C(N=NN1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1>[Ni].C(O)(C)C>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][NH:13][C:14]3=[O:17])=[C:9]([N+:18]([O-:20])=[O:19])[CH:8]=2)=[C:5]([CH3:21])[N:4]=[N:3]1.[NH2:18][C:9]1[CH:8]=[C:7]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][C:5]=2[CH3:21])[CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][C:14]2=[O:17]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
combined for purification
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum to ˜30 mL
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CCNC(C2=CC(=C1)C1=C(N=NN1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |